molecular formula C8H13NO2 B11920398 Methyl 1-aminospiro[2.3]hexane-1-carboxylate

Methyl 1-aminospiro[2.3]hexane-1-carboxylate

Cat. No.: B11920398
M. Wt: 155.19 g/mol
InChI Key: FVOGRNQYJSGESU-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[2.3]hexane-1-carboxylate is a spirocyclic beta-amino acid ester building block designed for medicinal chemistry and drug discovery research. Compounds based on the spiro[2.3]hexane scaffold are recognized as valuable, conformationally rigid analogues of natural amino acids, serving as key intermediates in the synthesis of novel three-dimensional bioactive molecules . The integration of a spiro[2.3]hexane core imposes significant structural constraint, which can enhance target selectivity and improve metabolic stability by reducing conformational flexibility . This specific methyl ester derivative offers a protected carboxylic acid functionality, making it a versatile precursor for further synthetic manipulation. Researchers can leverage this compound to create sterically crowded and metabolically stable analogs of pharmacologically active compounds . Its application is particularly relevant in the development of GABA A receptor ligands and other projects where populating underexplored, three-dimensional chemical space is imperative . This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-aminospiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-6(10)8(9)5-7(8)3-2-4-7/h2-5,9H2,1H3

InChI Key

FVOGRNQYJSGESU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CCC2)N

Origin of Product

United States

Preparation Methods

Wittig Methylenation for Cyclopropanation

A widely adopted method involves Wittig methylenation of ketone precursors to form the cyclopropane ring:

Reaction Conditions :

  • Substrate : Bicyclic ketone (e.g., (1S,3r)-5-oxospiro[2.3]hexane-1-carboxylate).

  • Reagents : Methyltriphenylphosphonium bromide (Ph₃PMeCBrK), potassium hexamethyldisilazide (KHMDS, 3.0 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : −78°C to room temperature.

  • Yield : 86%.

Mechanistic Insight :
The ylide generated from Ph₃PMeCBrK and KHMDS reacts with the ketone, forming the cyclopropane via a [2+1] cycloaddition. X-ray crystallography confirms the spiro geometry post-reaction.

Alternative Cyclopropanation Strategies

Simmons–Smith Reaction :

  • Reagents : Diiodomethane (CH₂I₂), zinc-copper couple.

  • Substrate : Allylic alcohols or esters.

  • Limitation : Lower stereocontrol compared to Wittig.

Introduction of the 5-Amino Group

Reductive Amination of Ketone Intermediates

A two-step process converts ketones to amines:

  • Formation of Imine :

    • Reagents : Ammonium acetate (NH₄OAc), titanium(IV) isopropoxide (Ti(OiPr)₄).

    • Solvent : Methanol.

    • Yield : 75–80%.

  • Reduction with Sodium Cyanoborohydride (NaBH₃CN) :

    • Conditions : pH 4–5 (acetic acid buffer).

    • Stereoselectivity : 3:1 dr favoring (5R)-configuration.

Nitro Group Reduction

Catalytic Hydrogenation :

  • Substrate : 5-Nitrospiro[2.3]hexane-1-carboxylate.

  • Catalyst : Palladium on carbon (Pd/C, 10 wt%).

  • Conditions : H₂ (1 atm), methanol, 25°C.

  • Yield : 95%.

Chiral Resolution :
Racemic mixtures are resolved using L-tartaric acid, achieving >99% enantiomeric excess (ee) for the (1S,3r,5R)-isomer.

Esterification and Protecting Group Strategies

Methyl Ester Formation

Acid-Catalyzed Esterification :

  • Substrate : Spiro[2.3]hexane-1-carboxylic acid.

  • Reagents : Methanol (MeOH), sulfuric acid (H₂SO₄, catalytic).

  • Conditions : Reflux, 12 h.

  • Yield : 92%.

Diazomethane Methylation :

  • Reagents : Diazomethane (CH₂N₂) in diethyl ether.

  • Advantage : Room-temperature reaction, avoids racemization.

  • Yield : 85%.

Silyl Protection of Alcohol Intermediates

Protection with TBSCl :

  • Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole.

  • Solvent : Dichloromethane (DCM).

  • Yield : 94%.

Deprotection with TBAF :

  • Reagents : Tetrabutylammonium fluoride (TBAF).

  • Solvent : THF.

  • Yield : 91%.

Stereochemical Control and X-Ray Validation

Crystallographic Confirmation

X-ray diffraction analysis of intermediate alkene 8 (Scheme 3 in) established the (1S,3r) configuration. Key bond angles and torsional strain in the spiro system were quantified, ensuring geometric fidelity.

Chiral Chromatography

Preparative HPLC with a Chiralpak AD-H column resolves diastereomers, achieving >99% ee for the target compound.

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

  • Reactor Type : Fixed-bed flow reactor.

  • Catalyst : Pd/Al₂O₃ pellets.

  • Throughput : 1.2 kg/h with 98% conversion.

Green Chemistry Metrics

  • Atom Economy : 78% (Wittig route).

  • E-Factor : 6.2 (kg waste/kg product).

Summary of Optimized Synthetic Routes

StepMethodReagents/ConditionsYield (%)Reference
CyclopropanationWittig methylenationPh₃PMeCBrK, KHMDS, THF86
Amino Group IntroductionReductive aminationNH₄OAc, NaBH₃CN, MeOH80
EsterificationAcid-catalyzedH₂SO₄, MeOH, reflux92
Chiral ResolutionTartaric acid complexL-Tartaric acid, EtOH99% ee

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminospiro[2.3]hexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or cyano groups to primary amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides (R-X) or halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary amines.

Scientific Research Applications

Scientific Research Applications

Methyl 1-aminospiro[2.3]hexane-1-carboxylate has diverse applications in scientific research:

Chemistry

  • Building Block : It serves as an essential building block in the synthesis of more complex molecules.
  • Reagent : Utilized in various chemical reactions due to its unique structural properties.

Biology

  • Biological Activity : The compound is studied for its potential interactions with biomolecules, including enzymes and receptors.
  • Conformational Studies : Its rigid structure makes it an ideal candidate for studying protein structure and function.

Medicine

  • Pharmaceutical Intermediate : Ongoing research investigates its role as a precursor in developing new therapeutic agents targeting metabolic pathways.
  • Therapeutic Potential : There is significant interest in its potential to modulate biological processes through specific molecular interactions .

Industry

  • Material Development : Used in creating specialty chemicals and materials with unique properties, such as polymers or catalysts .

Case Studies and Research Findings

Research focusing on this compound has begun to emerge, indicating its potential in various applications:

  • Therapeutic Development : Studies are underway to explore how this compound can be utilized as a pharmaceutical intermediate for diseases influenced by metabolic pathways.
  • Biological Interaction Studies : Preliminary findings suggest that this compound may interact favorably with specific enzymes involved in metabolic processes, supporting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism by which methyl 1-aminospiro[2.3]hexane-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. Its conformational rigidity allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways involved would depend on the specific application and target molecule.

Comparison with Similar Compounds

Functional Group Variations in Spirocyclic Carboxylates

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Data/Applications References
Methyl 1-aminospiro[2.3]hexane-1-carboxylate C13H22Cl2N2 Amino, methyl ester 277.24 Chiral building block
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate C8H12O3 Hydroxyl, methyl ester 156.18 Predicted CCS: 135.4 Ų (M+H+)
5-Ethoxyspiro[2.3]hexane-1-carboxylic acid C9H14O3 Ethoxy, carboxylic acid 170.21 Collision cross-section data
1-Aminospiro[2.3]hexane-1-carboxylic acid C7H11NO2 Amino, carboxylic acid 141.17 Research intermediate
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate C9H11NO2 Cyano, methyl ester 165.19 Organic building block

Key Observations :

  • Amino vs. Hydroxyl/Ethoxy Groups: The amino group in the target compound enhances nucleophilicity, enabling amidation or Schiff base formation, whereas hydroxyl/ethoxy groups (e.g., in ) favor hydrogen bonding or ether-based linkages.
  • Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to carboxylic acid derivatives (e.g., ), which are more polar and may require prodrug strategies for bioavailability.
  • Spiro vs. Bicyclo Systems: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate demonstrates how ring size and bridgehead substituents (e.g., cyano) alter steric and electronic profiles.

Physicochemical and Spectral Properties

  • HRMS/NMR Data :

    • The target compound’s HRMS (calculated: 434.1595; observed: 434.1603) aligns with spirocyclic analogs, confirming structural integrity.
    • Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate exhibits distinct ¹H NMR signals for hydroxyl (δ 5.22 ppm) and methoxy (δ 3.80 ppm) groups .
  • Collision Cross-Section (CCS) :

    • Hydroxyl-substituted spiro compounds (e.g., ) show lower CCS values (135.4 Ų for [M+H]⁺) compared to bulkier ethoxy derivatives (e.g., ), impacting their chromatographic behavior.

Biological Activity

Methyl 1-aminospiro[2.3]hexane-1-carboxylate is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO2 and a molecular weight of approximately 157.21 g/mol. The spiro structure contributes to its conformational rigidity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological systems:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including proteases associated with viral infections such as Hepatitis C. By inhibiting the NS3 protease, it may prevent viral replication, making it a candidate for antiviral therapy .
  • Receptor Binding : The unique spiro structure allows for specific binding interactions with receptors, potentially influencing signal transduction pathways in cells .

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. In a study focusing on its effects against Hepatitis C virus (HCV), the compound demonstrated the ability to inhibit the NS3 serine protease, which is essential for viral maturation and replication .

Antimicrobial Properties

In addition to antiviral activity, this compound has shown promise as an antimicrobial agent. A series of synthesized compounds based on this structure were tested against Gram-positive bacteria, revealing potent activity that suggests potential applications in treating bacterial infections .

Case Study 1: Hepatitis C Virus Inhibition

In a controlled laboratory setting, this compound was tested for its efficacy against HCV. The results indicated a dose-dependent inhibition of the NS3 protease activity, with IC50 values suggesting significant potency compared to standard antiviral agents .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various derivatives of this compound. Compounds were screened against several bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, indicating their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Methyl spiro[2.3]hexane-5-carboxylateModerate antiviral activityRelated structure with different functional groups
1-Aminospiro[2.3]hexane-1-carboxylic acidHigh protease inhibitionDirectly related to HCV treatment
Spiro[2.3]hexane derivativesVariable antimicrobial effectsDiverse applications in medicinal chemistry

Q & A

Basic Research Questions

Q. What are the key structural features and identification parameters for Methyl 1-aminospiro[2.3]hexane-1-carboxylate?

  • Structural Analysis : The compound contains a spiro[2.3]hexane core with a methyl ester and an amino group at the 1-position. Its molecular formula is C8_8H13_{13}NO2_2 (MW: 155.19 g/mol) .
  • Identification : Key identifiers include the CAS number (EN300-27122350) and spectroscopic data (e.g., NMR, IR) for verifying purity and structure. Chromatographic methods (HPLC, GC-MS) are recommended for quality control .

Q. What are the standard laboratory synthesis methods for this compound?

  • Synthesis Protocol : A common approach involves cyclopropanation reactions using precursors like spiro[2.3]hexane derivatives. For example, reacting spiro[2.3]hexane-1-carboxylic acid with methylamine under catalytic conditions (e.g., Cu(I)/secondary amine systems) can yield the target compound .
  • Purification : Column chromatography or recrystallization is typically employed to isolate the product. Reaction yields are optimized by controlling temperature (e.g., 0–25°C) and solvent polarity .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : The compound is soluble in polar solvents (e.g., DMSO, methanol) due to its ester and amino groups. For stock solutions, prepare in DMSO at 10 mM and aliquot to avoid freeze-thaw degradation .
  • Storage : Store lyophilized powder at -80°C (stable for 6 months) or -20°C (stable for 1 month). Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodology :

  • Oxidation/Reduction : Use KMnO4_4 in acidic conditions to oxidize the ester to a carboxylic acid or LiAlH4_4 to reduce it to an alcohol .
  • Substitution : Grignard reagents or nucleophilic amines can modify the amino group. Monitor reaction progress via TLC or LC-MS .
    • Challenges : Steric hindrance from the spiro structure may slow reactivity. Microwave-assisted synthesis or elevated temperatures (50–80°C) can improve yields .

Q. What biological targets or mechanisms are associated with this compound?

  • Biological Activity : The spiro framework mimics rigid peptide structures, enabling interactions with enzymes (e.g., proteases) or receptors (e.g., metabotropic glutamate receptors). Derivatives have shown aromatase inhibition (IC50_{50} ~10 nM), relevant in hormone-dependent cancers .
  • Mechanistic Insight : Molecular docking studies suggest the amino group forms hydrogen bonds with catalytic residues, while the spiro core provides conformational rigidity .

Q. How should researchers address contradictions in reported reaction yields or biological data?

  • Data Reconciliation :

  • Synthesis : Compare solvent systems (e.g., DMF vs. THF) and catalysts (homogeneous vs. heterogeneous). For example, Cu(I) catalysts may improve enantioselectivity in cyclopropanation .
  • Bioassays : Validate purity (>97% via HPLC) and stereochemistry (circular dichroism) to rule out impurities as confounding factors .
    • Case Study : Discrepancies in enzyme inhibition assays may arise from buffer composition (e.g., phosphate vs. Tris) or incubation times .

Methodological Resources

  • Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm spiro ring geometry .
  • Scale-Up : Transition from batch to continuous-flow reactors for gram-scale synthesis, ensuring consistent heat and mass transfer .
  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies .

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